molecular formula C32H32Si2 B3056899 1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl- CAS No. 751-37-1

1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-

Cat. No.: B3056899
CAS No.: 751-37-1
M. Wt: 472.8 g/mol
InChI Key: CDJWHQGFIZDSBC-UHFFFAOYSA-N
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Description

1,4-Disilacyclohexa-2,5-diene is a molecular building block that allows for remarkably strong neutral cyclic cross-hyperconjugation . It is examined in an effort to design rigid compounds with strong neutral cross-hyperconjugation between π- and σ-bonded molecular segments arranged into a cycle .


Synthesis Analysis

The synthesis of 1,4-Disilacyclohexa-2,5-diene involves the photolysis of phenylpentamethyldisilanylacetylene in the presence of [PdCl2(PEt3)2], which affords 1,1,4,4-tetramethyl-2,5-bis(trimethylsilyl)-3,6-diphenyl-1,4-disilacyclohexa-2,5-diene via dimerization of an initially formed 1-silacyclopropene .


Molecular Structure Analysis

The molecular structure of 1,4-Disilacyclohexa-2,5-diene reveals a stronger interaction between filled π (C-C) and π (SiR2) group orbitals in 1c than in 1a and 1b . The energy shift in the highest occupied molecular orbital is also reflected in the first oxidation potentials .


Chemical Reactions Analysis

The chemical reactions of 1,4-Disilacyclohexa-2,5-diene show remarkable variations in the lowest electronic excitation energies, lowest ionization energies, and the first oxidation potentials upon change of substituents . These are determined by gas phase ultraviolet (UV) absorption spectroscopy, ultraviolet photoelectron spectroscopy (UPS), and cyclic voltammetry .


Physical and Chemical Properties Analysis

1,4-Disilacyclohexa-2,5-diene 1c absorbs strongly at 273 nm (4.55 eV), whereas 1a and 1b have no symmetry allowed excitations above 215 nm (below 5.77 eV) . The energy shift in the highest occupied molecular orbital is also reflected in the first oxidation potentials as observed in the cyclic voltammograms of the respective compounds (1.47, 0.88, and 0.46 V for 1a, 1b and 1c, respectively) .

Mechanism of Action

The mechanism of action of 1,4-Disilacyclohexa-2,5-diene involves a particularly strong neutral cyclic cross-hyperconjugation, especially observed in 1c . Its lowest electron binding energy (7.1 eV) is distinctly different from that of 1b (8.5 eV) .

Future Directions

Suitably substituted 1,4-Disilacyclohexa-2,5-dienes could represent novel building blocks for the design of larger cross-hyperconjugated molecules as alternatives to traditional purely cross-π-conjugated analogues . They could allow for the design of molecules with properties that are not accessible to those that are exclusively π-conjugated .

Properties

IUPAC Name

1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-1,4-disiline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32Si2/c1-33(2)29(25-17-9-5-10-18-25)31(27-21-13-7-14-22-27)34(3,4)32(28-23-15-8-16-24-28)30(33)26-19-11-6-12-20-26/h5-24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJWHQGFIZDSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C(=C([Si](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499450
Record name 1,1,4,4-Tetramethyl-2,3,5,6-tetraphenyl-1,4-dihydro-1,4-disiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

751-37-1
Record name 1,1,4,4-Tetramethyl-2,3,5,6-tetraphenyl-1,4-dihydro-1,4-disiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-
Reactant of Route 2
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-
Reactant of Route 3
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-
Reactant of Route 4
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-
Reactant of Route 5
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-
Reactant of Route 6
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-

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